

Spectroscopic Characterization of 1-(3-Fluorobenzyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: **1-(3-Fluorobenzyl)piperazine**

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This technical guide provides a detailed overview of the spectroscopic characterization of **1-(3-Fluorobenzyl)piperazine**. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. It also includes comprehensive, generalized experimental protocols for the key spectroscopic techniques employed in the characterization of such organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **1-(3-Fluorobenzyl)piperazine** based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30	td	1H	Ar-H
~7.05	m	3H	Ar-H
~3.50	s	2H	Ar-CH ₂
~2.90	t	4H	Piperazine-H
~2.45	t	4H	Piperazine-H
~1.80	br s	1H	N-H

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~163.0 (d, J ≈ 245 Hz)	C-F
~141.0 (d, J ≈ 7 Hz)	Ar-C
~130.0 (d, J ≈ 8 Hz)	Ar-CH
~124.5 (d, J ≈ 3 Hz)	Ar-CH
~115.0 (d, J ≈ 21 Hz)	Ar-CH
~114.0 (d, J ≈ 22 Hz)	Ar-CH
~63.0	Ar-CH ₂
~54.0	Piperazine-CH ₂
~46.0	Piperazine-CH ₂

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to C-F coupling.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Fragment
194	[M] ⁺
109	[C ₇ H ₆ F] ⁺ (fluorotropylium ion)
85	[C ₅ H ₁₁ N] ⁺
56	[C ₃ H ₆ N] ⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Broad	N-H Stretch
3000-3100	Medium	Aromatic C-H Stretch
2800-3000	Strong	Aliphatic C-H Stretch
1600-1620, 1450-1500	Medium-Strong	C=C Aromatic Ring Stretch
1200-1300	Strong	C-F Stretch
1100-1200	Strong	C-N Stretch

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(3-Fluorobenzyl)piperazine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[\[1\]](#) The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
- Instrument Setup:

- Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
 - Phase and baseline correct the spectrum.
 - Integrate the signals to determine the relative number of protons.
 - ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each unique carbon atom.
 - Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.
 - Process the FID similarly to the ^1H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **1-(3-Fluorobenzyl)piperazine**, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.[2][3]
- Ionization:
 - Utilize Electron Ionization (EI) for fragmentation analysis. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[2][3][4]
 - Alternatively, a soft ionization technique like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[2][3][4]
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the fragments, which provides information about the molecule's connectivity.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

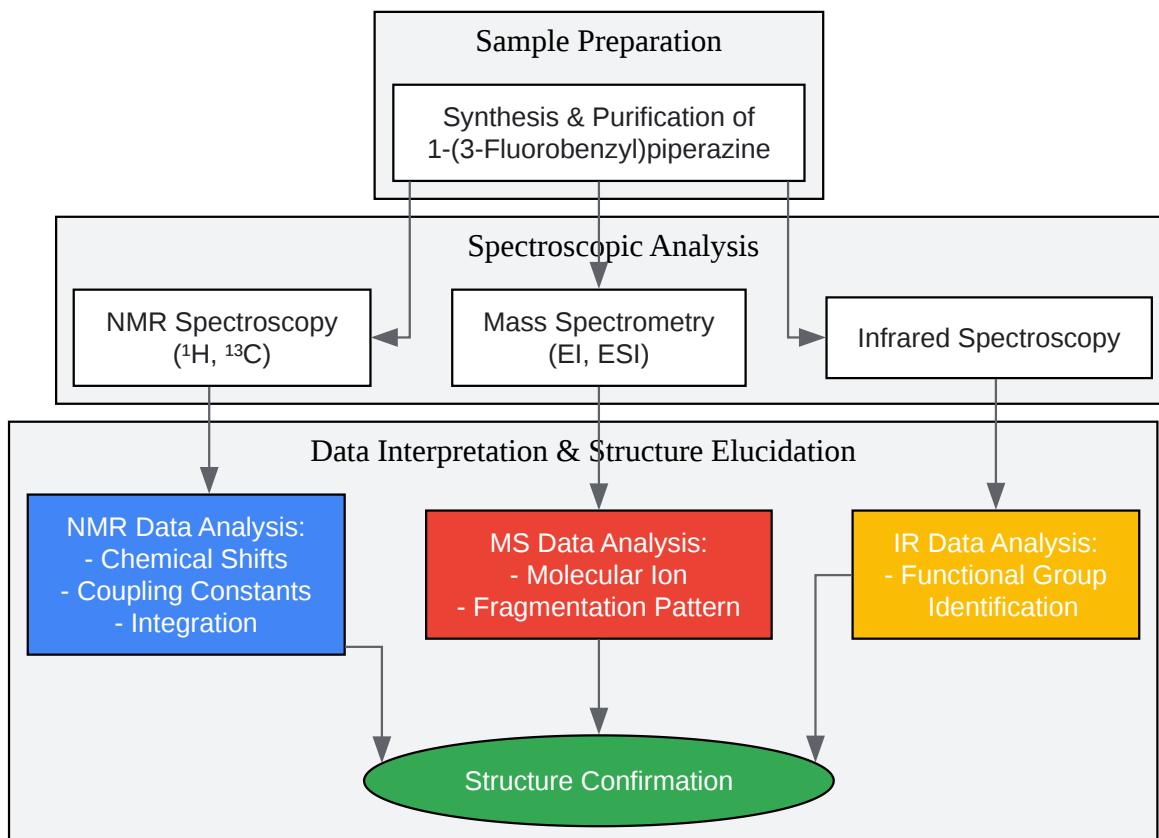
Methodology:

- Sample Preparation:
 - Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).[6]
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4 , CS_2) and place it in a solution cell.[7]
- Spectrum Acquisition:
 - Place the prepared sample in the IR spectrometer's sample holder.
 - Record a background spectrum of the empty sample holder (or salt plates/solvent).
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands (peaks) in the spectrum.
 - Correlate the wavenumbers of these bands to specific functional groups using correlation tables.[8][9] Key regions to analyze include the N-H stretch, C-H stretches (aromatic and aliphatic), C=C aromatic stretches, and the C-N and C-F stretches.[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **1-(3-Fluorobenzyl)piperazine**.



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Caption: General workflow for spectroscopic characterization.

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